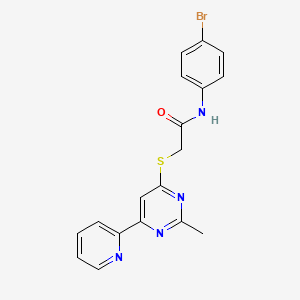

![molecular formula C11H12N4OS B2363575 2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate CAS No. 1029989-20-5](/img/structure/B2363575.png)

2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

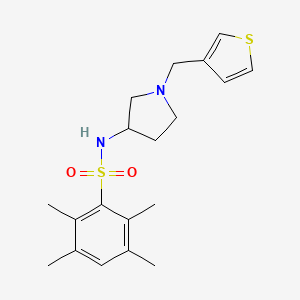

2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate, also known as DMAPS, is a synthetic organic compound. It has a molecular weight of 248.3. The IUPAC name for this compound is 2-((dimethylamino){[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methylene)malononitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9F3N4S/c1-19(2)11(8(5-16)6-17)20-10-4-3-9(7-18-10)12(13,14)15/h3-4,7H,1-2H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.Wissenschaftliche Forschungsanwendungen

Structural Properties and Mechanisms

Rotational Barriers and X-Ray Crystal Structures

Studies on related compounds, such as 2-[N,N-dimethylamino(phenyl)methylene]propanedinitrile, have revealed insights into the rotational barriers around certain bonds and their X-ray crystal structures, which are pivotal for understanding their physical and chemical properties (Karlsen et al., 2002).

Reaction Dynamics

Investigations into the reactions of similar pyridine derivatives under various conditions have provided a deeper understanding of their reaction mechanisms. For example, the study of the reaction kinetics between 4-(dimethylamino)pyridine and dichloromethane offers valuable insights (Rudine et al., 2010).

Luminescent Properties and Coordination Polymers

Thiocyanate-Bridging Mercury(II) Coordination Polymers

Research on thiocyanate-bridging mercury(II) coordination polymers using ligands structurally similar to 2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate has shed light on their luminescent properties and potential applications in materials science (Jin et al., 2013).

Enhanced Luminescence in Supramolecular Complexes

The study of multidentate ligands containing a delocalized π-electron system, which are structurally related, has led to the discovery of enhanced luminescent properties in certain supramolecular complexes (Jin et al., 2013).

Catalytic Applications and Reactions

Catalysis in Acylation Reactions

Research on 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, highlights its role as a recyclable catalyst in acylation reactions, providing a foundation for understanding similar catalytic processes (Liu et al., 2014).

Synthesis of Substituted Pyridines

Studies on the synthesis of functionalized pyridines through substitution reactions using bisnucleophiles have implications for the synthesis and applications of 2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate (Schmidt et al., 2006).

Photophysical and Nonlinear Optical Properties

- Photophysical and Structural Aspects: Investigations into the photophysical and structural aspects of analogs of 2-[(Dimethylamino)methylidene]propanedinitrile, like Foron blue SR, provide insights into their nonlinear optical properties, which are essential for applications in optoelectronics and photonics (Bhagwat & Sekar, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific instructions in case of ingestion or skin contact .

Eigenschaften

IUPAC Name |

2-[dimethylamino(pyridin-2-ylsulfanyl)methylidene]propanedinitrile;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S.H2O/c1-15(2)11(9(7-12)8-13)16-10-5-3-4-6-14-10;/h3-6H,1-2H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJYIGUMPNLGTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=C(C#N)C#N)SC1=CC=CC=N1.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2363493.png)

![3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2363496.png)

![2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B2363497.png)

![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide](/img/no-structure.png)

![Cyclohexyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2363504.png)

![N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2363508.png)